8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione is a purine derivative notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals. This compound contains a bromine atom and a prop-2-enyl group, contributing to its unique chemical properties and reactivity.
This compound is synthesized from various precursors, including xanthine derivatives and alkynes. The synthesis often involves reactions that utilize bromo compounds and bases in organic solvents.
8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione is classified under purines, which are essential components of nucleic acids. It also falls under the category of heterocyclic compounds due to its cyclic structure containing nitrogen atoms.
The synthesis of 8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione generally involves the following steps:
A typical synthesis procedure involves adding 8-bromo-3-methylpurine-2,6-dione (2.450 g, 10 mmol) to a flask with 1-bromo-2-butyne (1.596 g, 12 mmol), sodium carbonate (1.590 g, 15 mmol), and 20 mL of acetone. The mixture is heated to 40 °C and stirred for about four hours. After cooling to room temperature, the product is filtered and washed with methanol to yield a pale yellow solid with high purity (99.9%) and yield (98%) .
The molecular formula of 8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione is C10H9BrN4O2. Its structure includes:
The compound has a melting point of approximately 285 °C and a density of about 1.71 g/cm³ . The solubility profile indicates that it is soluble in dimethyl sulfoxide.
8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione participates in various chemical reactions typical of purines:
In synthetic applications, this compound can serve as an intermediate for more complex molecules through reactions such as cycloaddition or electrophilic aromatic substitution.
The mechanism of action for compounds like 8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione often involves interaction with biological targets such as enzymes or receptors:
While specific data on this compound's mechanism is limited, related purines have demonstrated various biological activities including anti-inflammatory and anti-cancer properties.
Key physical properties include:
Chemical properties include:
These properties suggest stability under standard conditions but may vary with temperature and solvent interactions.
8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione finds applications in:
The compound systematically named 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione features a brominated xanthine core modified with a but-2-ynyl substituent at the N-7 position and a methyl group at N-3. Its molecular formula is C₁₀H₉BrN₄O₂ with a molecular weight of 297.11 g/mol. The systematic name reflects the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for purine derivatives, precisely defining the positions and identities of substituents on the heterocyclic system [3] [5] [9].
Table 1: Core Chemical Properties
Property | Value | Reference |
---|---|---|
CAS Registry Number | 666816-98-4 | [3] |
Molecular Formula | C₁₀H₉BrN₄O₂ | [9] |
Molecular Weight | 297.11 g/mol | [3] |
Melting Point | 285°C | [3] |
Density | 1.71 g/cm³ | [3] |
Predicted pKa | 8.91 ± 0.70 | [3] |
LogP (20°C) | 1.25 | [3] |
Storage Temperature | 2-8°C or <15°C | [3] [9] |
The compound exhibits crystalline solid morphology appearing white to almost white in color. It demonstrates limited solubility in aqueous systems but dissolves slightly in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol. Spectral characterization confirms structural features through NMR and mass spectrometry, with the InChI Key HFZOBQSHTNNKFY-UHFFFAOYSA-N providing a unique digital identifier for chemical databases [3] [5] [9]. The compound's stability profile necessitates refrigerated storage (2-8°C) to maintain integrity, though short-term handling can occur at room temperature [5] [9].
Table 2: Systematic and Common Synonyms
Nomenclature Type | Name |
---|---|
IUPAC Name | 8-bromo-7-(2-butyn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione |
Common Synonyms | 8-Bromo-7-(2-butyn-1-yl)-3-methylxanthine |
Linagliptin INT1 | |
Linagliptin Impurity 36 | |
8-Bromo-7-but-2-ynyl-3-methylpurine-2,6-dione | |
3-Methyl-7-(2-butyn-1-yl)-8-bromoxanthine | |
Registry Identifiers | CAS: 666816-98-4; MDL: MFCD22126091; PubChem CID: 21088927, 24750049 |
The strategic development of 8-bromoxanthine derivatives emerged from foundational work on purine alkaloid modifications dating to the mid-20th century. Early research established that bromination at the C8 position of xanthine scaffolds significantly alters electronic distribution, enhancing susceptibility to nucleophilic substitution—a property exploited for constructing complex medicinal compounds. The specific incorporation of the but-2-ynyl moiety at N-7 represents a strategic advancement in purine chemistry, balancing steric requirements and electronic properties for optimal receptor interactions [3] [9].
This compound gained prominence through its role as Linagliptin Intermediate 1 (INT1), a critical synthetic precursor for the antidiabetic drug linagliptin (trademarked as Trajenta®). The convergent synthesis approach adopted by pharmaceutical developers utilized this brominated xanthine derivative for efficient construction of the drug's purine core. This synthetic route represented a significant improvement over earlier linear approaches, enabling streamlined large-scale production while controlling isomeric impurities [3] [9]. The compound's designation as "Linagliptin Impurity 36" and "Linagliptin Impurity 73" further underscores its importance in pharmaceutical quality control, where its presence must be monitored during drug manufacturing [3].
The compound's transition from research chemical to pharmaceutical building block is documented through multiple synthesis patents from 2000-2010, reflecting industry-wide recognition of its synthetic utility. Modern production employs optimized alkylation procedures of 8-bromo-3-methylxanthine with 1-bromo-2-butyne under mild basic conditions, achieving yields exceeding 98% with high purity (99.9%) as required for pharmaceutical intermediates [3].
8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione occupies a strategic position in medicinal chemistry due to its dual functionality as a hydrogen bond acceptor/donor system and an electrophilic coupling site. The electron-withdrawing bromine at C8 activates the purine ring for metal-catalyzed cross-coupling reactions, enabling construction of biaryl systems relevant to kinase inhibitor development. Simultaneously, the unsaturated side chain provides a handle for further functionalization through hydrofunctionalization or cycloaddition reactions [3] [9].
This compound serves as the penultimate precursor for linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor prescribed for type 2 diabetes management. In the drug's synthetic pathway, the bromine undergoes selective displacement with 4-methylquinazolin-2-ylmethyl substituent to form the advanced intermediate 8-Bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione (PubChem CID: 24750049), which is subsequently transformed to the active pharmaceutical ingredient [1] [3]. This synthetic approach highlights the compound's critical role in constructing complex drug molecules through efficient bond formation.
Beyond diabetes therapeutics, the compound's molecular architecture serves as a template for developing xanthine-based adenosine receptor antagonists. Structural analogs with modified N7-alkyl chains exhibit varying affinity for adenosine receptor subtypes (A₁, A₂A, A₂B, A₃), which are therapeutic targets for neurological, cardiovascular, and inflammatory conditions. The compound's crystalline nature facilitates detailed X-ray crystallographic studies, providing insights into purine-protein interactions that guide rational drug design [7] [9]. Research indicates that analogs with unsaturated side chains at N7 demonstrate improved blood-brain barrier penetration compared to saturated analogs, expanding their potential central nervous system applications [7].
Table 3: Pharmaceutical Applications and Derivatives
Application Context | Role/Compound | Significance |
---|---|---|
Antidiabetic Development | Linagliptin Intermediate 1 | Key precursor for commercial API synthesis |
Adenosine Receptor Research | 8-Substituted xanthine derivatives | Template for CNS-active A₂A antagonists |
Structure-Activity Studies | N7-alkylated bromoxanthine analogs | Establishes steric requirements for receptor binding |
Pharmaceutical Impurity | Linagliptin Impurity 36/73 | Quality control marker during drug manufacturing |
The compound continues to enable innovations in synthetic methodology, including microwave-assisted functionalization and solvent-free alkylation techniques that improve sustainability profiles. Its commercial availability from multiple specialty suppliers (TCI Chemical, Synthonix, Sigma-Aldrich) at research (mg-g) to bulk (kg) scales demonstrates its established importance in medicinal chemistry workflows [3] [5] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9